Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate
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Overview
Description
Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate is a complex organic compound with the molecular formula C45H57N7O6 and a molecular weight of 791.98 g/mol . This compound is known for its unique structure, which includes multiple benzimidazole units linked through nitrilotris(methylene) bridges. It is primarily used as a ligand in various chemical reactions and has significant applications in scientific research .
Preparation Methods
The synthesis of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate involves several steps. The process typically starts with the preparation of benzimidazole derivatives, which are then linked through nitrilotris(methylene) bridges. The final step involves esterification with ethyl groups to form the triethyl ester .
Preparation of Benzimidazole Derivatives: Benzimidazole is synthesized from o-phenylenediamine and formic acid.
Formation of Nitrilotris(methylene) Bridges: The benzimidazole units are linked using formaldehyde and a nitrilotris(methylene) reagent.
Esterification: The final product is obtained by esterifying the carboxylic acid groups with ethanol.
Chemical Reactions Analysis
Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole units, especially at the nitrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-dependent diseases.
Industry: It is used in the development of catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate involves its ability to act as a ligand and form stable complexes with metal ions. The benzimidazole units provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications .
Comparison with Similar Compounds
Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate is unique due to its multiple benzimidazole units and nitrilotris(methylene) bridges. Similar compounds include:
Triethyl 2,2′,2″-[nitrilotris(methylene-1H-1,2,3-triazole-4,1-diyl)]triacetate: This compound has triazole units instead of benzimidazole units.
1H-Benzimidazole-1-pentanoic acid, 2,2’,2’'-[nitrilotris(methylene)]tris-, potassium salt: This compound has a similar structure but is in the form of a potassium salt.
The uniqueness of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate lies in its specific combination of benzimidazole units and nitrilotris(methylene) bridges, which provide distinct coordination properties and reactivity .
Properties
CAS No. |
956299-56-2 |
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Molecular Formula |
C45H57N7O6 |
Molecular Weight |
792.0 g/mol |
IUPAC Name |
ethyl 5-[2-[[bis[[1-(5-ethoxy-5-oxopentyl)benzimidazol-2-yl]methyl]amino]methyl]benzimidazol-1-yl]pentanoate |
InChI |
InChI=1S/C45H57N7O6/c1-4-56-43(53)25-13-16-28-50-37-22-10-7-19-34(37)46-40(50)31-49(32-41-47-35-20-8-11-23-38(35)51(41)29-17-14-26-44(54)57-5-2)33-42-48-36-21-9-12-24-39(36)52(42)30-18-15-27-45(55)58-6-3/h7-12,19-24H,4-6,13-18,25-33H2,1-3H3 |
InChI Key |
RWKPMARHPVSMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CCCCC(=O)OCC)CC5=NC6=CC=CC=C6N5CCCCC(=O)OCC |
Origin of Product |
United States |
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